molecular formula C16H17F3N4O2 B2593747 N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396861-02-1

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2593747
CAS No.: 1396861-02-1
M. Wt: 354.333
InChI Key: IYXFQPOMBIZBLZ-UHFFFAOYSA-N
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Description

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclocondensation of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative under basic conditions.

    Benzylation: The final step involves the benzylation of the piperidine nitrogen using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
  • N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide

Uniqueness

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)14-22-21-13(25-14)12-6-8-23(9-7-12)15(24)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFQPOMBIZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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